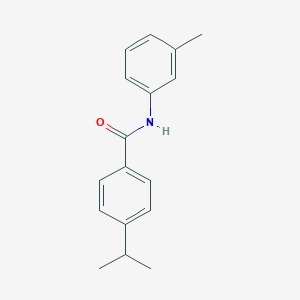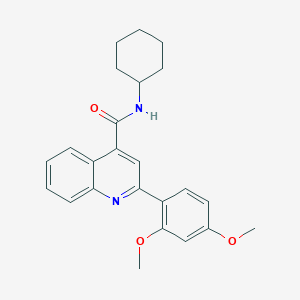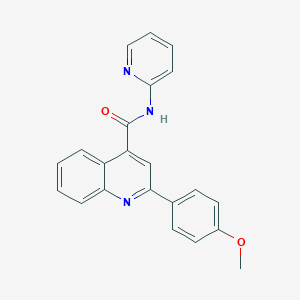![molecular formula C14H19NO3 B186094 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide CAS No. 5533-73-3](/img/structure/B186094.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide, also known as UMB 425, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 is believed to exert its therapeutic effects through its interaction with various molecular targets, including the sigma-1 receptor and the cannabinoid receptor type 2. The sigma-1 receptor is involved in various cellular processes, including calcium signaling and protein folding, while the cannabinoid receptor type 2 is involved in pain modulation and immune function.
Biochemische Und Physiologische Effekte
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspase enzymes. In neurodegenerative disease research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to reduce oxidative stress and inflammation, and improve synaptic plasticity. In pain management research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to reduce pain sensitivity and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has several advantages for lab experiments, including its high potency and selectivity for its molecular targets, as well as its ability to cross the blood-brain barrier. However, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 research, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other areas of research, and the elucidation of its molecular mechanism of action. Additionally, the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 as a tool compound for studying the sigma-1 receptor and the cannabinoid receptor type 2 could also be explored.
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has shown promising results in preclinical studies for its potential therapeutic applications in cancer, neurodegenerative diseases, and pain management. Further research is needed to fully understand its mechanism of action and to develop novel analogs with improved pharmacological properties.
Synthesemethoden
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropanecarboxylic acid, followed by reduction and amidation. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been studied for its potential therapeutic applications in various areas of research, including cancer, neurodegenerative diseases, and pain management. In cancer research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to have neuroprotective effects and improve cognitive function. In pain management research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to have analgesic effects.
Eigenschaften
CAS-Nummer |
5533-73-3 |
|---|---|
Produktname |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide |
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-3-10(9-13(12)18-2)7-8-15-14(16)11-4-5-11/h3,6,9,11H,4-5,7-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
QPBWHEBUYQQIJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
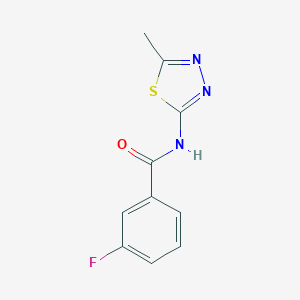
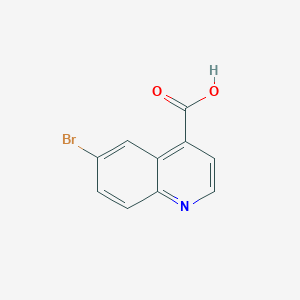
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
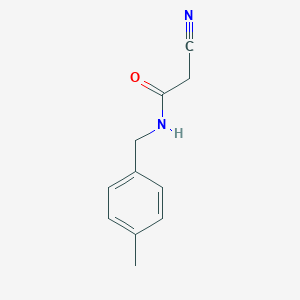
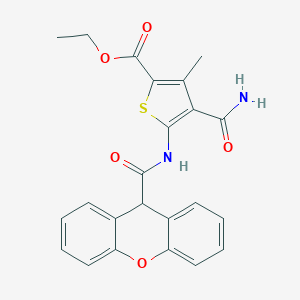
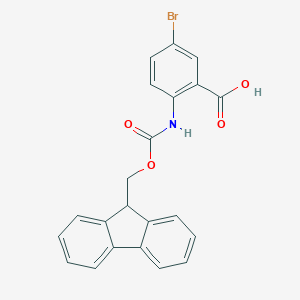
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
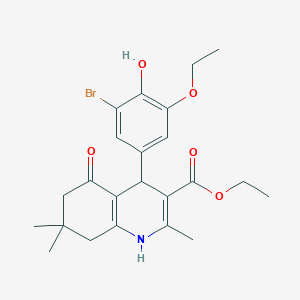
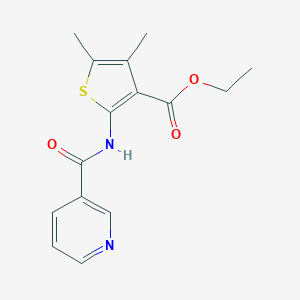
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
